molecular formula C11H16N2 B144570 4-tert-Butyl-benzamidine CAS No. 125772-42-1

4-tert-Butyl-benzamidine

Cat. No.: B144570
CAS No.: 125772-42-1
M. Wt: 176.26 g/mol
InChI Key: NFNSHLXROFMSCN-UHFFFAOYSA-N
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Description

4-tert-Butyl-benzamidine: is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is also known by its IUPAC name, 4-tert-butylbenzenecarboximidamide . This compound is characterized by the presence of a tert-butyl group attached to the benzene ring, which is further connected to an amidine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-tert-Butyl-benzamidine can be achieved through various synthetic routes. One common method involves the condensation reaction of 4-tert-butylbenzaldehyde with ammonia or amine sources. This reaction typically requires a catalyst and is carried out under controlled temperature conditions . Another method involves the reduction of 4-tert-butylbenzonitrile using reducing agents such as lithium aluminum hydride or sodium borohydride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products:

Scientific Research Applications

4-tert-Butyl-benzamidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-benzamidine involves its interaction with specific molecular targets, primarily serine proteases . The amidine group of the compound forms a stable complex with the active site of the enzyme, inhibiting its activity. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This structural feature distinguishes it from simpler amidine derivatives and enhances its utility in various applications .

Properties

IUPAC Name

4-tert-butylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNSHLXROFMSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401038
Record name 4-tert-Butyl-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125772-42-1
Record name 4-tert-Butyl-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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